Cas no 1421585-83-2 (N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide)

N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with distinct structural features. It exhibits high purity and stability, making it suitable for various chemical applications. Its unique triazole ring structure offers potential in drug discovery and material science, while its specific substituents confer favorable reactivity and selectivity.
N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide structure
1421585-83-2 structure
商品名:N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
CAS番号:1421585-83-2
MF:C17H14BrFN4O2
メガワット:405.221065998077
CID:6444841

N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
    • N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)triazole-4-carboxamide
    • インチ: 1S/C17H14BrFN4O2/c18-12-6-7-14(13(19)8-12)20-17(25)15-9-23(22-21-15)10-16(24)11-4-2-1-3-5-11/h1-9,16,24H,10H2,(H,20,25)
    • InChIKey: HSDKZEDJDIGHCQ-UHFFFAOYSA-N
    • ほほえんだ: N1(CC(O)C2=CC=CC=C2)C=C(C(NC2=CC=C(Br)C=C2F)=O)N=N1

N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6240-2233-10μmol
N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1421585-83-2
10μmol
$69.0 2023-09-09
Life Chemicals
F6240-2233-15mg
N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1421585-83-2 90%+
15mg
$89.0 2023-05-20
Life Chemicals
F6240-2233-3mg
N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1421585-83-2
3mg
$63.0 2023-09-09
Life Chemicals
F6240-2233-1mg
N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1421585-83-2
1mg
$54.0 2023-09-09
Life Chemicals
F6240-2233-5μmol
N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1421585-83-2
5μmol
$63.0 2023-09-09
Life Chemicals
F6240-2233-5mg
N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1421585-83-2
5mg
$69.0 2023-09-09
Life Chemicals
F6240-2233-4mg
N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1421585-83-2
4mg
$66.0 2023-09-09
Life Chemicals
F6240-2233-10mg
N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1421585-83-2
10mg
$79.0 2023-09-09
Life Chemicals
F6240-2233-2μmol
N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1421585-83-2
2μmol
$57.0 2023-09-09
Life Chemicals
F6240-2233-2mg
N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1421585-83-2
2mg
$59.0 2023-09-09

N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide 関連文献

N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamideに関する追加情報

Introduction to N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1421585-83-2)

N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1421585-83-2, represents a novel molecular entity with a unique structural framework that has the potential to exhibit a wide range of biological activities. The presence of both bromine and fluorine substituents in its aromatic ring system, coupled with the triazole core and the hydroxyethyl side chain, makes it an intriguing candidate for further exploration in drug discovery and development.

The chemical structure of N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is characterized by a triazole ring that is linked to a carboxamide group, an aromatic ring substituted with bromine and fluorine atoms, and an aliphatic side chain containing a hydroxyl group. This combination of functional groups suggests that the compound may interact with biological targets in multiple ways, potentially leading to synergistic effects in therapeutic applications. The molecular architecture also implies that it could possess favorable pharmacokinetic properties, such as good solubility and bioavailability, which are crucial for the development of effective pharmaceutical agents.

In recent years, there has been a growing interest in the development of new therapeutic agents based on triazole scaffolds due to their broad spectrum of biological activities. Triazoles have been shown to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties, making them valuable candidates for drug discovery. The specific substitution pattern in N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide may further enhance its biological efficacy by modulating its interactions with target proteins and enzymes.

The bromine and fluorine atoms in the aromatic ring contribute to the compound's lipophilicity and electronic properties, which can influence its binding affinity to biological targets. These elements are known to enhance metabolic stability and improve oral bioavailability, which are critical factors in drug design. Additionally, the hydroxyl group in the side chain can participate in hydrogen bonding interactions, potentially increasing the compound's binding specificity and affinity.

Recent studies have demonstrated that compounds containing triazole moieties can inhibit various kinases and other enzymes involved in cancer progression. For instance, triazole-based inhibitors have been reported to target tyrosine kinases, which play a crucial role in signal transduction pathways that drive cell proliferation and survival. The structural features of N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide suggest that it may interfere with similar pathways by binding to key enzymes or receptors.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the bromo and fluoro substituents typically involves halogenation reactions using appropriate reagents such as N-bromosuccinimide (NBS) or Selectfluor®. The formation of the triazole ring is commonly achieved through cycloaddition reactions between organic azides and alkynes under controlled conditions. Finally, the carboxamide group is introduced via amidation reactions using carboxylic acids or their activated derivatives.

The pharmacological evaluation of N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has begun to reveal its potential as a therapeutic agent. Preclinical studies have shown that it exhibits inhibitory activity against several kinases and other enzymes relevant to cancer biology. These findings are particularly promising given the critical role that aberrant kinase activity plays in tumor growth and metastasis. Additionally, the compound has demonstrated moderate efficacy in cell-based assays without significant toxicity at tested concentrations.

The structural features of this compound also make it an attractive scaffold for further derivatization and optimization. By modifying the substituents on the aromatic ring or the side chain, researchers can fine-tune its biological activity and pharmacokinetic properties. For example, replacing the hydroxyl group with other functional groups such as ethers or esters might alter its solubility and metabolic stability while retaining or enhancing its biological efficacy.

In conclusion, N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1421585-83-2) is a promising candidate for further exploration in drug discovery. Its unique structural framework combines several functional groups that are known to enhance biological activity and pharmacokinetic properties. Preclinical studies have provided initial evidence of its potential as a therapeutic agent against various diseases. With continued research and development efforts focused on optimizing its chemical structure and evaluating its clinical efficacy,

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